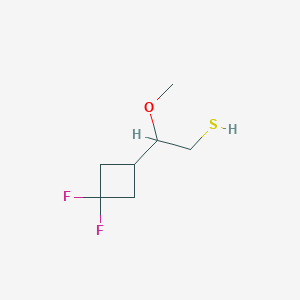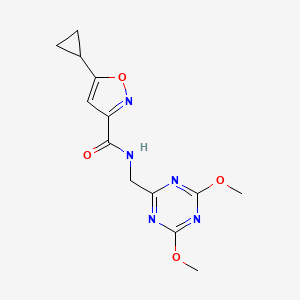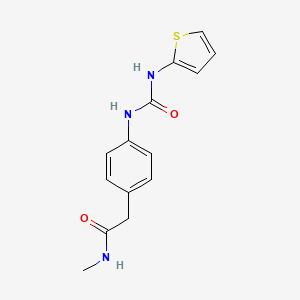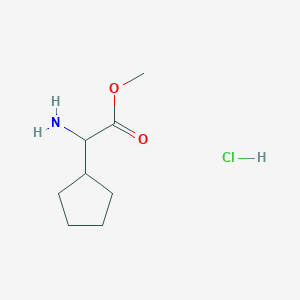![molecular formula C17H15FN2O2 B2749190 3-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide CAS No. 693832-60-9](/img/structure/B2749190.png)
3-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide” is a chemical compound used in diverse scientific research. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H15FN2O2 . Its average mass is 298.312 Da and its monoisotopic mass is 298.111755 Da .Scientific Research Applications
1. Kinase Inhibition and Cancer Treatment
Research has identified substituted benzamides, structurally related to 3-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide, as potent and selective Met kinase inhibitors. These compounds have shown promising results in treating certain types of cancer. One such compound, BMS-777607, demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration and was advanced into phase I clinical trials due to its favorable profiles (Schroeder et al., 2009).
2. Structural and Crystallographic Studies
The structural analysis of compounds similar to this compound has been conducted to understand their crystal structures. Such studies have explored the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, providing insights into molecular conformations and interactions (Suchetan et al., 2016).
3. Neurological Research
In the field of neuroscience, fluorine-substituted benzamides have been developed as neuroleptics. These compounds have been used in radio synthesis and could potentially be applied in the study of various neurological conditions (Mukherjee, 1991).
4. Development of Novel Antifungal Agents
Research has also been conducted on pyrimidine derivatives containing an amide moiety, similar to this compound. These studies focus on developing new antifungal agents, with some compounds showing significant antifungal activity (Wu et al., 2021).
Properties
IUPAC Name |
3-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-4-1-3-12(11-13)17(22)19-14-6-8-15(9-7-14)20-10-2-5-16(20)21/h1,3-4,6-9,11H,2,5,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGJNFREJQCGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2749110.png)

![3-[(2-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2749115.png)
![Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2749116.png)
![Methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate](/img/structure/B2749117.png)

![Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2749120.png)

![5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749122.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2749124.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749126.png)


